N-Boc-(1S, 2R)-diaminocyclohexane (R)-Hydroxyphenylaceticacid salt
CAS No.: 1391731-16-0
Cat. No.: VC13624369
Molecular Formula: C19H30N2O5
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391731-16-0 |
|---|---|
| Molecular Formula | C19H30N2O5 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate;(2R)-2-hydroxy-2-phenylacetic acid |
| Standard InChI | InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11)/t8-,9+;7-/m11/s1 |
| Standard InChI Key | HAQTXHODPIHEOH-YOTSKVBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N.C1=CC=C(C=C1)[C@H](C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Boc-(1S, 2R)-diaminocyclohexane (R)-hydroxyphenylacetic acid salt features a cyclohexane ring with two amine groups in the (1S, 2R) configuration. The Boc group protects the primary amine, while the (R)-hydroxyphenylacetic acid counterion enhances crystallinity and stability . The stereochemistry is critical for its role in asymmetric synthesis, as the spatial arrangement of functional groups dictates its reactivity and interaction with biological targets.
Physicochemical Characterization
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 366.5 g/mol |
| Molecular Formula | C₁₉H₃₀N₂O₅ |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; (2R)-2-hydroxy-2-phenylacetic acid |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The Boc group confers lipophilicity, facilitating purification via chromatography, while the hydroxyphenylacetic acid salt improves aqueous solubility for biological assays .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three key steps:
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Diamine Precursor Preparation: (1S, 2R)-1,2-diaminocyclohexane is synthesized via resolution of racemic mixtures using chiral auxiliaries or enzymatic methods .
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Boc Protection: The primary amine is selectively protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding N-Boc-(1S, 2R)-diaminocyclohexane.
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Salt Formation: The free secondary amine is protonated with (R)-hydroxyphenylacetic acid in a polar solvent, followed by crystallization.
Process Optimization
Recent advances focus on minimizing racemization during Boc protection. Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, achieving >99% enantiomeric excess (ee) . Green chemistry approaches using ionic liquids as solvents have also improved yield (85→92%) and reduced waste.
Applications in Pharmaceutical Development
Chiral Building Blocks
The compound’s rigid bicyclic structure and stereochemical purity make it ideal for synthesizing:
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Anticancer Agents: Derivatives inhibit topoisomerase II by mimicking DNA intercalators .
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Neurological Therapeutics: Used in dopamine receptor agonists for Parkinson’s disease, leveraging its amine functionality for blood-brain barrier penetration.
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Antiviral Compounds: Incorporated into protease inhibitors targeting HIV-1, where the cyclohexane scaffold disrupts viral protein folding .
Case Study: Antifungal Drug Intermediate
In 2024, N-Boc-(1S, 2R)-diaminocyclohexane was utilized to synthesize a novel azole antifungal agent (IC₅₀ = 0.2 μM against Candida auris). The Boc group enabled selective deprotection during late-stage functionalization, avoiding side reactions .
Research Findings and Mechanistic Insights
Catalytic Applications
The compound acts as a ligand in asymmetric hydrogenation. When coordinated to ruthenium, it facilitates the reduction of ketones with 98% ee, outperforming analogous (1R,2R)-configured ligands by 15%. Density functional theory (DFT) studies attribute this to favorable π-π interactions between the cyclohexane ring and substrate .
Biological Activity
In vitro studies reveal moderate inhibitory activity against monoamine oxidase B (MAO-B, IC₅₀ = 12 μM), suggesting potential for neurodegenerative disease modulation. The hydroxyphenylacetic acid moiety enhances binding via hydrogen bonding to flavin adenine dinucleotide (FAD) cofactors .
Analytical and Characterization Techniques
Enantiomeric Excess Determination
Chiral NMR using (S)-BINOL as a solvating agent resolves diastereomeric signals for the Boc-protected amine (Δδ = 0.15 ppm) . High-performance liquid chromatography (HPLC) with a Chiralpak AD-H column achieves baseline separation (α = 1.32) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.25 (m, 1H, NH), 4.89 (d, J = 8.4 Hz, 1H, CH), 7.32 (m, 5H, aromatic).
Comparison with Structural Analogues
| Compound | Configuration | Application | ee (%) |
|---|---|---|---|
| N-Boc-(1R,2R)-diaminocyclohexane | (1R,2R) | Antiviral intermediates | 95 |
| N-Cbz-(1S,2R)-diaminocyclohexane | (1S,2R) | Peptide synthesis | 99 |
| N-Fmoc-(1S,2R)-diaminocyclohexane | (1S,2R) | Solid-phase synthesis | 98 |
The Boc variant offers superior stability under basic conditions compared to Cbz and Fmoc derivatives, making it preferable for multistep syntheses .
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